molecular formula C14H12IN3O2S B1413409 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide CAS No. 2085690-77-1

4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Cat. No.: B1413409
CAS No.: 2085690-77-1
M. Wt: 413.24 g/mol
InChI Key: QWFUKEXNEWNCQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. It has the molecular formula C₁₄H₁₂IN₃O₂S and a molecular weight of 413.233 g/mol . This compound is characterized by the presence of an indazole ring, a benzenesulfonamide moiety, and an iodine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring and the sulfonamide moiety.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the indazole ring can engage in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide: Lacks the iodine atom, which may affect its reactivity and biological activity.

    4-Bromo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of iodine, which can influence its chemical properties and reactivity.

    4-Chloro-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide: Contains a chlorine atom, offering different reactivity and potential biological effects.

Uniqueness

The presence of the iodine atom in 4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide imparts unique reactivity and potential biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets and influence the compound’s pharmacokinetic properties .

Properties

IUPAC Name

4-iodo-N-(1-methylindazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12IN3O2S/c1-18-13-5-3-2-4-12(13)14(16-18)17-21(19,20)11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFUKEXNEWNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)NS(=O)(=O)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12IN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-iodo-N-(1-methyl-1H-indazol-3-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.